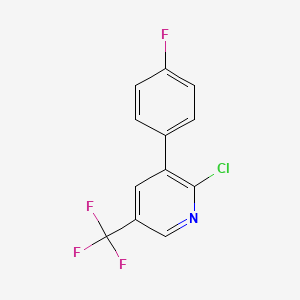
2-氯-3-(4-氟苯基)-5-(三氟甲基)吡啶
描述
2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine (CFTMP) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, including synthesizing other molecules and as a catalyst in various reactions. CFTMP has been studied extensively and has been found to have a variety of biochemical and physiological effects, making it an important tool in research.
科学研究应用
杀虫剂的合成
2,3-二氯-5-三氟甲基吡啶,与2-氯-3-(4-氟苯基)-5-(三氟甲基)吡啶密切相关,广泛用于杀虫剂的合成。这种衍生物已成为各种合成过程的研究对象,强调了它在农业化学工业中的重要性 (Lu Xin-xin, 2006)。
分子结构研究
对1-(4-氟苯基)-5-甲磺酰基-3-[4-(三氟甲基)苯基]-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶等衍生物的研究,揭示了分子构象和氢键的见解,这对于理解化学反应性和性质至关重要 (B. K. Sagar et al., 2017)。
除草剂的合成
合成特定衍生物,如2-氯-3-(2',2',2'-三氟乙氧基)-吡啶,对于生产三氟氧磺草酮等有效的除草剂至关重要。这类化合物在农业化学中对于控制不良植被具有重要意义 (Zuo Hang-dong, 2010)。
抗癌药物的开发
正在探索2-氯-3-(4-氟苯基)-5-(三氟甲基)吡啶的衍生物在开发抗癌药物方面的潜力。这包括研究这些衍生物与生物靶标(如人类α9尼古丁乙酰胆碱受体拮抗剂)的相互作用 (P. Murthy et al., 2017)。
亲核取代反应
对氯(三氟甲基)吡啶与胺和氨的亲核取代反应进行的研究揭示了三氟甲基基团的活化效应。这些知识有助于理解化学反应并开发新的合成途径 (A. D. Dunn, 1999)。
吡啶衍生物的合成
已开发出创新的方法来合成多取代吡啶衍生物,包括带有三氟甲基基团的衍生物。这些方法对于扩大可用吡啶基化合物的范围以供各种应用至关重要 (Zixian Chen et al., 2010)。
属性
IUPAC Name |
2-chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-11-10(7-1-3-9(14)4-2-7)5-8(6-18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMUTZDBLSGSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



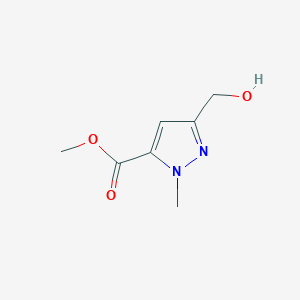
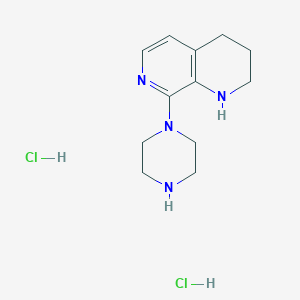
![tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B1393009.png)
![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)
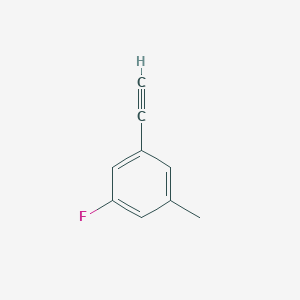
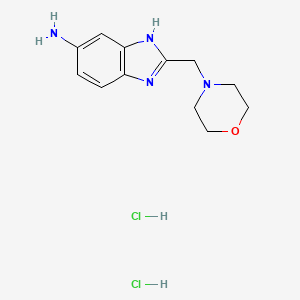
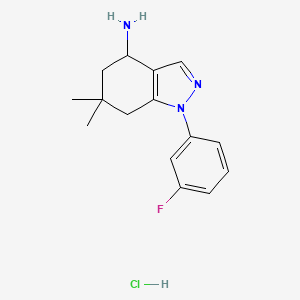
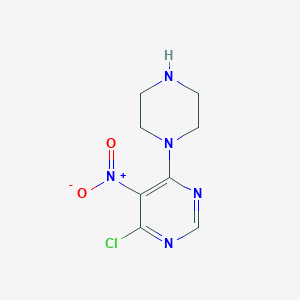
![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)
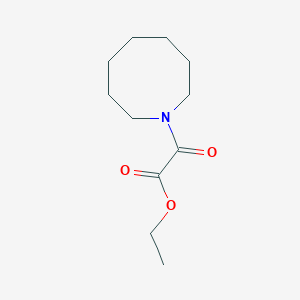
![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)
![2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393023.png)
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)
![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)